![molecular formula C12H14N2O4S3 B2583184 N-[2-(4-sulfamoilfenil)etil]tiofeno-2-sulfonamida CAS No. 690247-62-2](/img/structure/B2583184.png)

N-[2-(4-sulfamoilfenil)etil]tiofeno-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

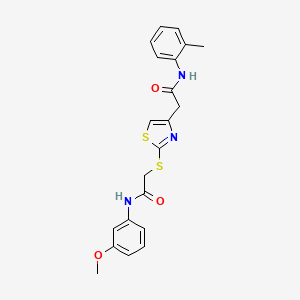

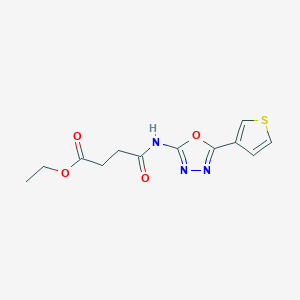

“N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide” is a chemical compound with the molecular formula C12H14N2O4S3 . It has an average mass of 346.446 Da and a monoisotopic mass of 346.011566 Da .

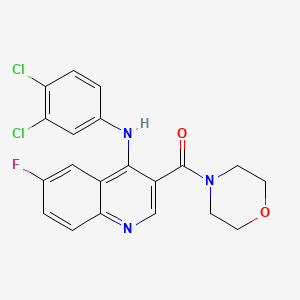

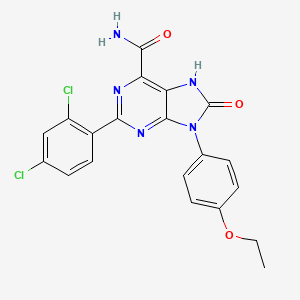

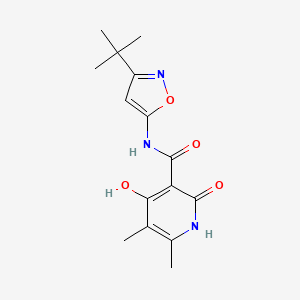

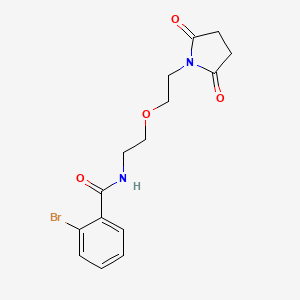

Molecular Structure Analysis

The molecular structure of “N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide” consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms .Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

Los derivados del tiofeno, incluido N-[2-(4-sulfamoilfenil)etil]tiofeno-2-sulfonamida, son conocidos por actuar como inhibidores de la corrosión . Se utilizan en la química industrial para evitar el deterioro de los metales en ambientes corrosivos. Esta aplicación es crucial para extender la vida útil de las estructuras y componentes metálicos en diversas industrias.

Semiconductores Orgánicos

Estos compuestos juegan un papel significativo en el desarrollo de semiconductores orgánicos . Sus propiedades electrónicas únicas los hacen adecuados para su uso en dispositivos electrónicos, donde pueden proporcionar flexibilidad y rendimiento mejorado con respecto a los materiales semiconductores tradicionales.

Transistores de Efecto de Campo Orgánicos (OFET)

Las moléculas a base de tiofeno son integrales en la fabricación de OFET . Contribuyen a la creación de transistores de película delgada que se utilizan en tecnologías de visualización, como las que se encuentran en teléfonos inteligentes y televisores.

Diodos Emisores de Luz Orgánicos (OLED)

La aplicación de derivados del tiofeno en OLED es otra área significativa de investigación . Estos compuestos ayudan a producir pantallas eficientes y de alta calidad para una gama de dispositivos, desde televisores de pantalla grande hasta tecnología portátil.

Propiedades Farmacológicas

Los derivados del tiofeno exhiben una amplia gama de propiedades farmacológicas . Se han estudiado por su posible uso como agentes anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos. Este amplio espectro de actividad los hace valiosos en el desarrollo de fármacos y tratamientos terapéuticos.

Síntesis de Compuestos Biológicamente Activos

La síntesis de derivados del tiofeno, incluido This compound, es un área clave de investigación para crear compuestos biológicamente activos . Estos compuestos a menudo se evalúan para diversas actividades biológicas, lo que puede conducir al desarrollo de nuevos fármacos y tratamientos.

Ciencia de Materiales

En la ciencia de materiales, los derivados del tiofeno se utilizan por sus propiedades únicas en la creación de nuevos materiales . Su aplicación abarca desde polímeros conductores hasta materiales con características ópticas específicas.

Anestésicos Dentales

Derivados específicos del tiofeno se han utilizado como anestésicos dentales en Europa . Funcionan como bloqueadores de los canales de sodio dependientes de voltaje, proporcionando un control efectivo del dolor durante los procedimientos dentales.

Mecanismo De Acción

Target of Action

Sulfonamides, like “N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide”, typically target the bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . They prevent the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purine and pyrimidine in bacteria .

Biochemical Pathways

By inhibiting the synthesis of dihydrofolic acid, sulfonamides disrupt nucleic acid synthesis and other metabolic processes within the bacterial cell .

Pharmacokinetics

Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of folic acid synthesis in bacteria results in the inability of the organism to proliferate .

Action Environment

The efficacy of sulfonamides can be influenced by factors such as pH and the presence of pus, which can inhibit their antibacterial action .

Análisis Bioquímico

Biochemical Properties

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This interaction inhibits the enzyme’s activity, leading to a decrease in tumor cell proliferation. Additionally, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide has been shown to interact with bacterial enzymes, interfering with bacterial growth and exhibiting antimicrobial properties .

Cellular Effects

The effects of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide on various cell types and cellular processes are profound. In cancer cells, this compound inhibits cell proliferation by targeting carbonic anhydrase IX, leading to changes in cell signaling pathways and gene expression . It also affects cellular metabolism by altering the pH balance within tumor cells, promoting apoptosis. In bacterial cells, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide disrupts essential metabolic processes, leading to cell death .

Molecular Mechanism

At the molecular level, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity and preventing the conversion of carbon dioxide to bicarbonate . This inhibition disrupts the pH balance within tumor cells, leading to apoptosis. Additionally, the compound’s sulfonamide group mimics the transition state of peptide hydrolysis, making it a potent inhibitor of bacterial enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that prolonged exposure to N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide can lead to sustained inhibition of carbonic anhydrase IX and continuous disruption of cellular processes in tumor cells . In bacterial cells, the compound’s antimicrobial effects persist over time, although resistance can develop with prolonged use .

Dosage Effects in Animal Models

The effects of N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and bacterial proliferation without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects indicate that there is an optimal dosage range for therapeutic efficacy without adverse effects .

Metabolic Pathways

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and bacterial enzymes, affecting metabolic flux and metabolite levels . The compound’s sulfonamide group plays a crucial role in these interactions, mimicking the transition state of peptide hydrolysis and inhibiting enzyme activity .

Transport and Distribution

Within cells and tissues, N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide localizes to specific subcellular compartments, such as the cytoplasm and nucleus. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The compound’s activity and function are influenced by its subcellular localization, with significant effects observed in the inhibition of carbonic anhydrase IX and disruption of cellular processes .

Propiedades

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S3/c13-20(15,16)11-5-3-10(4-6-11)7-8-14-21(17,18)12-2-1-9-19-12/h1-6,9,14H,7-8H2,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVULUWLNYNYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)

![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)

![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B2583120.png)